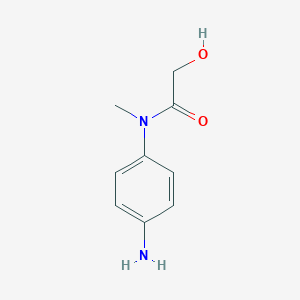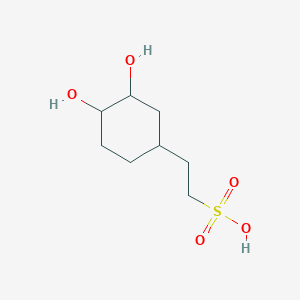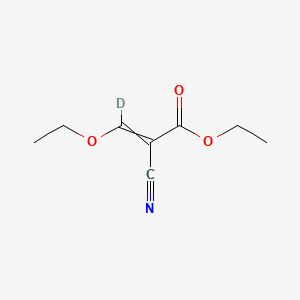![molecular formula C12H9FO3S B12534219 4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid CAS No. 864061-68-7](/img/structure/B12534219.png)
4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid is an organic compound belonging to the class of biphenyls and derivatives It is characterized by the presence of a fluorine atom at the 4’ position and a sulfonic acid group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 4’ position of the biphenyl structure. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonation: Introduction of the sulfonic acid group at the 4 position. This is commonly done through sulfonation reactions using reagents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).
Industrial Production Methods
Industrial production of 4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted biphenyl compounds.
Scientific Research Applications
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
4’-Chloro[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
4’-Methyl[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid is unique due to the presence of both the fluorine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonic acid group increases its solubility in water and ability to form strong interactions with other molecules.
Properties
CAS No. |
864061-68-7 |
|---|---|
Molecular Formula |
C12H9FO3S |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H9FO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |
InChI Key |
QESAVUXTGASMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)


![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)


![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)
